

"Disperse Blue ANT" absorption and emission spectra

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Compound of Interest		
Compound Name:	Disperse blue ANT	
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An In-depth Technical Guide on the Core Properties of Disperse Blue ANT

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Disperse Blue ANT is a synthetic organic dye belonging to the azo class of compounds. While its chemical identity is established, a comprehensive public database of its specific photophysical properties, including detailed absorption and emission spectra, molar absorptivity, fluorescence quantum yield, and fluorescence lifetime, is not readily available in the scientific literature. This guide provides the known chemical and synthesis information for Disperse Blue ANT. In the absence of specific experimental data for this particular dye, this document offers detailed, generalized experimental protocols for the characterization of such dyes. Furthermore, a comparative summary of the photophysical properties of other well-characterized "Disperse Blue" dyes is presented to provide a contextual framework. This guide is intended to be a foundational resource for researchers, providing the necessary methodological information to conduct their own detailed photophysical evaluation of Disperse Blue ANT.

Chemical Identity and Synthesis of Disperse Blue ANT

Disperse Blue ANT is primarily utilized as a colorant in the textile industry.[1]



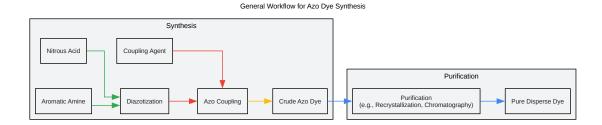
Chemical Name: N-[5-(acetylamino)-4-[2-(2-bromo-4,6-dinitrophenyl)diazenyl]-2-methoxyphenyl]-N-(2-methoxy-2-oxoethyl)-glycine, methyl ester[1]

CAS Number: 88938-51-6[1]

Molecular Formula: C21H21BrN6O10[2]

Molecular Weight: 597.33 g/mol [3]

The synthesis of **Disperse Blue ANT** follows a typical pathway for azo dyes, which generally involves a diazotization reaction followed by an azo coupling reaction. A generalized workflow for the synthesis of a disperse dye is illustrated in the diagram below.



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A generalized workflow for the synthesis of an azo disperse dye.

Comparative Photophysical Data of Disperse Blue Dyes

While specific quantitative data for **Disperse Blue ANT** is unavailable, the following table summarizes the absorption maxima for several other dyes within the "Disperse Blue" family to



provide a general reference. It is important to note that these values are not directly transferable to **Disperse Blue ANT**.

Dye Name	CAS Number	λmax (nm)	Solvent
Disperse Blue 1	2475-45-8	607	Not specified
Disperse Blue 1	2475-45-8	~633	Dioxane
Disperse Blue 35	Not specified	~624	Not specified

Generalized Experimental Protocols for Photophysical Characterization

The following protocols describe standard methods for determining the key photophysical properties of a disperse dye.

Determination of Absorption Spectrum and Molar Absorptivity

This protocol outlines the procedure for measuring the absorption spectrum and calculating the molar absorptivity (ϵ) of a disperse dye.

- Apparatus:
 - UV-Visible Spectrophotometer
 - Matched quartz cuvettes (1 cm path length)
 - Analytical balance
 - Volumetric flasks and pipettes
- Reagents:
 - High-purity disperse dye sample
 - Spectroscopic grade solvent (e.g., acetone, ethanol, or dimethylformamide)



Procedure:

- A stock solution of the dye is prepared by accurately weighing the dye and dissolving it in the chosen solvent in a volumetric flask.
- A series of dilutions are prepared from the stock solution to create solutions of varying known concentrations.
- The UV-Vis absorption spectrum of each dilution is recorded over a suitable wavelength range (e.g., 300-800 nm) using the pure solvent as a blank.
- The wavelength of maximum absorbance (λmax) is identified from the spectra.
- A calibration curve is constructed by plotting the absorbance at λmax against the concentration of the dye.
- The molar absorptivity (ϵ) is determined from the slope of the linear portion of the calibration curve according to the Beer-Lambert law (A = ϵ bc, where A is absorbance, b is the path length, and c is the concentration).

Determination of Emission Spectrum and Fluorescence Quantum Yield

This protocol describes the relative method for determining the fluorescence quantum yield (Φ f) using a standard fluorophore.

- Apparatus:
 - Spectrofluorometer
 - Matched quartz cuvettes (1 cm path length)
- Reagents:
 - High-purity disperse dye sample
 - Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄
 or Rhodamine 6G in ethanol)



Spectroscopic grade solvent

Procedure:

- Solutions of the dye sample and the fluorescence standard are prepared in the same solvent. The concentrations are adjusted so that the absorbance at the excitation wavelength is low (typically < 0.1) to minimize inner filter effects.
- The absorption spectra of the sample and standard solutions are recorded.
- The fluorescence emission spectra of the sample and standard are recorded under identical instrumental conditions (e.g., excitation wavelength, slit widths).
- The integrated fluorescence intensities of the sample and the standard are calculated from their respective emission spectra.
- The quantum yield of the sample (Φf,sample) is calculated using the following equation:
 Φf,sample = Φf,standard × (Isample / Istandard) × (Asample / Astandard) × (ηsample² / ηstandard²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Determination of Fluorescence Lifetime

This protocol outlines the measurement of fluorescence lifetime (τ) using Time-Correlated Single Photon Counting (TCSPC).

Apparatus:

TCSPC system, including a pulsed light source (e.g., picosecond laser diode or LED), a
fast and sensitive detector (e.g., a photomultiplier tube or a single-photon avalanche
diode), and timing electronics.

Reagents:

- High-purity disperse dye sample
- Spectroscopic grade solvent



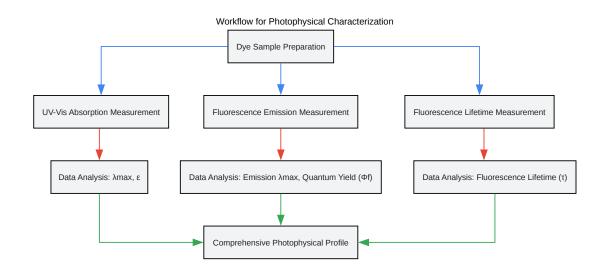
Procedure:

- A dilute solution of the dye is prepared.
- The sample is excited with the pulsed light source, and the arrival times of the emitted photons are recorded relative to the excitation pulses.
- A histogram of photon arrival times is constructed over many excitation cycles, which represents the fluorescence decay profile.
- The instrument response function (IRF) is measured using a scattering solution.
- The fluorescence decay data is deconvoluted with the IRF and fitted to one or more exponential decay functions to determine the fluorescence lifetime(s).

General Experimental Workflow for Photophysical Analysis

The following diagram provides a logical workflow for the complete photophysical characterization of a disperse dye.





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A logical workflow for the photophysical characterization of a disperse dye.

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